3,4,5-Trimethoxycinnamylnitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxycinnamylnitrile is an organic compound characterized by the presence of three methoxy groups attached to a cinnamylnitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxycinnamylnitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable nitrile source under basic conditions. One common method involves the use of sodium methoxide in methanol as a base, facilitating the formation of the desired nitrile compound .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxycinnamylnitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products Formed
Oxidation: 3,4,5-Trimethoxycinnamic acid.
Reduction: 3,4,5-Trimethoxycinnamylamine.
Substitution: Various substituted methoxy derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxycinnamylnitrile involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This interaction is crucial for its potential therapeutic applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
3,4,5-Trimethoxycinnamylnitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H13NO3/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8H,1-3H3/b5-4+ |
InChI Key |
UTGSLVKJGNDEMJ-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C#N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.